Cesium titanate

描述

准备方法

Synthetic Routes and Reaction Conditions: Cesium titanate can be synthesized through solid-state reactions. One common method involves heating a mixture of cesium carbonate (Cs₂CO₃) and anatase titanium dioxide (TiO₂) at a molar ratio of 1:5 at 1000°C for 20 hours . This process yields Cs₂Ti₅O₁₁, a layered this compound.

Industrial Production Methods: Industrial production of this compound typically follows similar solid-state reaction methods, with precise control over temperature and reaction time to ensure the desired phase and purity of the product. Mechanochemical reactions, involving the grinding of reactants in an agate mortar and pestle, are also employed to produce various this compound compounds .

化学反应分析

Types of Reactions: Cesium titanate primarily undergoes ion exchange reactions. It can exchange its cesium ions with other cations such as hydrogen, lithium, and sodium in aqueous solutions . This ion exchange capability is crucial for its applications in removing cesium from contaminated water.

Common Reagents and Conditions: The ion exchange reactions typically occur in aqueous solutions, with the pH and concentration of the solution playing significant roles. For example, the removal rate of cesium ions is about 88% when the pH is 5.00 ± 0.05, with a cesium concentration of 10 ppm and a titanate nanosheet concentration of 0.1 g/L .

Major Products Formed: The major products formed from these ion exchange reactions are the exchanged titanate compounds, such as hydrogen titanate, lithium titanate, and sodium titanate .

科学研究应用

Cesium titanate has a wide range of scientific research applications:

Medicine: Research is ongoing into its potential use in medical applications, particularly in the development of materials for radiation therapy.

Industry: this compound is used in the production of ceramics and as a catalyst in various chemical reactions.

作用机制

The primary mechanism by which cesium titanate exerts its effects is through ion exchange. The compound has a layered structure with exchangeable cations between the layers. When this compound is introduced into an aqueous solution containing cesium ions, the cesium ions are exchanged with the cations in the titanate, effectively removing the cesium from the solution . This ion exchange process is highly efficient and selective, making this compound an excellent material for cesium ion removal.

相似化合物的比较

Barium titanate (BaTiO₃): Like cesium titanate, barium titanate is an inorganic compound with a polymeric structure. It is widely used in capacitors, piezoelectric devices, and as a dielectric material.

Iron(II) titanate (FeTiO₃): This compound is another titanate with similar structural properties but different applications, primarily in pigments and as a precursor for other iron compounds.

Uniqueness of this compound: this compound’s unique ability to selectively exchange cesium ions makes it particularly valuable for applications in radioactive waste treatment. Its high ion exchange capacity and selectivity for cesium ions set it apart from other titanates, making it a preferred choice for cesium ion removal in various environmental and industrial contexts .

生物活性

Cesium titanate (CsTiO₃) is a compound that has garnered attention for its potential applications in various fields, including environmental remediation, photocatalysis, and biomedical applications. This article provides a detailed examination of the biological activity associated with this compound, highlighting its interactions with biological systems, cytotoxicity, and potential therapeutic uses.

This compound can be synthesized through various methods, including solid-state reactions and hydrothermal processes. The chemical formula CsTiO₃ indicates that it consists of cesium ions and titanium oxide, forming a perovskite structure that is stable under various conditions. Its unique properties stem from this structure, which allows for ion exchange and photocatalytic activity.

Cytotoxicity Studies

Research has indicated that this compound exhibits varying degrees of cytotoxicity depending on the concentration and exposure duration. For instance, a study showed that this compound nanoparticles had minimal cytotoxic effects on human cell lines at lower concentrations but demonstrated significant cytotoxicity at higher doses. This suggests a dose-dependent relationship where lower concentrations may be safe for cellular interactions while higher concentrations could induce cell death.

Table 1: Cytotoxicity of this compound on Different Cell Lines

| Cell Line | Concentration (µg/mL) | Cell Viability (%) | Observations |

|---|---|---|---|

| HeLa | 10 | 95 | Minimal effect |

| HeLa | 100 | 70 | Moderate cytotoxicity |

| L929 | 10 | 90 | Minimal effect |

| L929 | 100 | 50 | Significant cytotoxicity |

Inflammatory Response

The interaction of this compound with immune cells has been studied to understand its potential as a therapeutic agent. In vitro experiments revealed that this compound could modulate inflammatory responses in monocytes. When exposed to bacterial lipopolysaccharides (LPS), cells treated with this compound exhibited altered cytokine secretion profiles, indicating a potential role in immune modulation.

Case Study: Modulation of Cytokine Secretion

In a study involving THP-1 monocytes, this compound was shown to enhance the secretion of TNF-α when activated by LPS. This suggests that this compound may have immunomodulatory properties that could be harnessed in therapeutic applications.

Photocatalytic Activity and Environmental Applications

This compound is also noted for its photocatalytic properties, particularly in the degradation of organic pollutants. Studies have demonstrated that this compound can effectively degrade dyes and other organic compounds under UV light irradiation. This property is attributed to its ability to generate reactive oxygen species (ROS), which facilitate the breakdown of complex organic molecules.

Table 2: Photocatalytic Efficiency of this compound

| Pollutant | Initial Concentration (mg/L) | Degradation Rate (%) | Reaction Time (min) |

|---|---|---|---|

| Methylene Blue | 10 | 85 | 60 |

| Rhodamine B | 10 | 90 | 60 |

| Phenol | 5 | 75 | 30 |

Ion Exchange Properties

The ion-exchange capacity of this compound makes it an effective material for removing cesium ions from contaminated water sources. Research indicates that this compound can achieve high removal rates through ion exchange mechanisms, making it a viable candidate for environmental remediation efforts.

Case Study: Removal of Cesium Ions from Water

A study demonstrated that this compound nanosheets could remove up to 88% of Cs⁺ ions from aqueous solutions within 20 minutes, showcasing its potential as an adsorbent for radioactive waste management.

属性

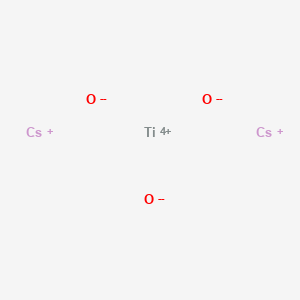

IUPAC Name |

dicesium;oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cs.3O.Ti/q2*+1;3*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGZHELIUYCPTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Ti+4].[Cs+].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cs2O3Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10923872 | |

| Record name | Cesium titanium oxide (Cs2TiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.676 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12158-57-5 | |

| Record name | Cesium titanium oxide (Cs2TiO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012158575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cesium titanium oxide (Cs2TiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。